4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-20-6-1-2-7-21(20)26-10-8-25(9-11-26)15-18-14-23(27)28-22-13-17-5-3-4-16(17)12-19(18)22/h1-2,6-7,12-14H,3-5,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPBXLMBVLUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition. The inhibitory effect of the compound is irreversible and cannot be washed out.
Biochemical Pathways
The compound affects the nucleoside transport pathway, which is crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood.
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect
Result of Action
The inhibition of ENTs by the compound disrupts nucleotide synthesis and the regulation of adenosine function. This could potentially lead to various molecular and cellular effects, depending on the specific role of ENTs in different cell types and tissues.
Biochemical Analysis
Biochemical Properties
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1. The interaction with ENTs suggests that the compound can modulate nucleotide synthesis and adenosine regulation, which are crucial for cellular metabolism and signaling. The binding of this compound to ENTs is non-competitive and irreversible, indicating a strong and lasting interaction that can significantly impact cellular functions.
Cellular Effects
The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ENTs, this compound can affect the uptake and availability of nucleosides, which are essential for DNA and RNA synthesis. This inhibition can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis. Additionally, the compound’s impact on adenosine regulation can influence signaling pathways involved in inflammation, immune response, and neurotransmission.
Molecular Mechanism
At the molecular level, This compound exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. The compound binds to a unique site on ENT2, distinct from conventional inhibitors, which allows it to selectively inhibit this transporter. This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km), indicating a non-competitive inhibition mechanism. The irreversible nature of this interaction suggests that the compound forms a stable complex with ENT2, leading to prolonged effects on nucleoside transport and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable under experimental conditions, maintaining its inhibitory activity on ENTs for extended periods. Over time, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies have shown that the compound can cause sustained inhibition of nucleoside transport, leading to persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that modulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting ENTs, the compound can alter the balance of nucleosides and nucleotides within cells, impacting processes such as DNA replication, repair, and transcription.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for ENTs facilitates its uptake and localization within cells, where it accumulates and exerts its inhibitory effects. This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with equilibrative nucleoside transporters. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its function and effectiveness in modulating nucleoside transport and cellular metabolism.
Biological Activity
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its inhibitory effects on various biological targets.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process starting from saccharin derivatives. It has been reported that the molecule includes a 1,4-piperazine moiety and a cyclopentachromene structure, which contribute to its biological properties. The crystal structure reveals a non-planar conformation due to torsion angles between different moieties, which may influence its interaction with biological targets .
Inhibition of Nucleoside Transporters
Research indicates that this compound acts as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2. In studies using nucleoside transporter-deficient cells, it was shown to selectively inhibit ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of nucleoside transport is beneficial .
Monoamine Oxidase Inhibition
Another significant aspect of the compound's biological activity is its inhibitory effect on Monoamine Oxidase (MAO) enzymes. In a related study, derivatives containing the 2-fluorophenyl piperazine moiety were synthesized and tested for MAO-A and MAO-B inhibitory activities. The results indicated that certain analogues exhibited potent inhibition of MAO-B with IC50 values in the low nanomolar range, highlighting the potential of this compound in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperazine ring and the cyclopentachromene core can significantly affect biological activity. For instance, variations in substituents on the piperazine ring were correlated with changes in inhibitory potency against MAO enzymes and ENTs. This information is critical for guiding future drug design efforts targeting these pathways .
Case Studies
- Case Study on ENTs : A study demonstrated that the compound could effectively reduce the uptake of nucleosides in cancer cell lines by inhibiting ENT2. This action may enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
- Case Study on Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The inhibition of MAO-B was associated with reduced oxidative stress markers, suggesting a potential role in protecting neuronal health .
Table 1: Biological Activity Summary
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters play a crucial role in the regulation of adenosine levels and nucleotide synthesis. The compound has been studied for its inhibitory effects on ENTs, specifically ENT1 and ENT2.
Case Study: Structure-Activity Relationship (SAR)
A study evaluated various analogues of the compound to determine their potency against ENTs. It was found that certain modifications to the naphthalene moiety significantly affected the inhibitory activity:
- FPMINT , an analogue of the compound, demonstrated selectivity towards ENT2 over ENT1, with a potency ratio indicating it is 5 to 10 times more effective against ENT2 .
- The introduction of substituents at specific positions on the benzene ring altered binding affinity and selectivity.
| Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 171.11 µM | 36.82 µM | 4.65 |
| Compound 1b | 1.82 µM | No effect | N/A |
Potential Therapeutic Applications
The compound's ability to modulate nucleoside transport suggests potential therapeutic applications in:
- Cancer Treatment : By inhibiting ENTs, the compound could enhance the efficacy of nucleoside analogs used in chemotherapy.
- Neurological Disorders : Given the role of adenosine in neuroprotection and neurotransmission, targeting ENTs may offer new avenues for treating conditions like epilepsy and neurodegenerative diseases.
Pharmacological Studies
Research has indicated that compounds similar to 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can affect various biological pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents on the piperazine ring, or alternative functional groups. Below is a comparative analysis using available evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Pharmacokinetics :
- The 2-fluorophenyl group in the target compound likely improves receptor binding affinity and selectivity compared to the benzyl analog (CAS 565210-03-9) due to fluorine’s electronegativity and smaller steric profile .
- The triazole-hydroxymethyl substituent in the chromen-2-one derivative () introduces hydrogen-bonding capacity, which could enhance solubility but reduce CNS penetration compared to piperazine-based analogs .
Core Heterocycle Influence: Cyclopenta[g]chromen-2-one cores (target compound and benzyl analog) are structurally distinct from isoxazole-dihydronaphtho[c]isoxazole derivatives ().
This methodology could theoretically predict the target compound’s binding mode to serotonin/dopamine receptors or kinases .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | 99% Purity |
| Reaction Temperature | 35°C | 85% Yield |
| Purification Method | Silica Gel Chromatography | >95% Recovery |
Basic: What analytical methods validate structural integrity and purity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H-NMR (CDCl₃) for characteristic peaks (e.g., δ 3.16–3.30 ppm for piperazine protons, δ 6.87–8.76 ppm for aromatic protons) .
- HPLC : Use a mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) with a Chromolith® column for baseline separation .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS m/z 393 [M⁺]) and HRMS for exact mass matching .
Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies:
- Standardize Assay Conditions : Use uniform buffer systems (e.g., pH 7.4 PBS) and cell lines (HEK293 for receptor binding studies).
- Statistical Models : Apply ANOVA or Tukey’s HSD test to compare datasets, ensuring p < 0.05 for significance .
- Control Compounds : Include reference inhibitors (e.g., RGB-286147 for kinase assays) to calibrate results .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use Gaussian 09 for DFT calculations to model ligand-receptor interactions (e.g., piperazine moiety binding to 5-HT₁ₐ receptors) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using Python-based libraries (e.g., RDKit) .
- Crystallography : Cross-validate with X-ray structures (e.g., CCDC 1456321 for chromenone analogs) .
Advanced: How to design in vivo studies for neuropharmacological profiling?
Methodological Answer:
- Model Selection : Use Drosophila for rapid neurobehavioral screening (e.g., locomotor assays) and rodent models (e.g., Morris water maze for cognitive effects) .
- Dosing Regimen : Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic sampling at 0, 1, 3, 6, and 24 hours.
- Endpoint Analysis : Measure biomarkers (e.g., brain serotonin levels via LC-MS) and histopathology .
Advanced: What strategies improve stability under physiological conditions?
Methodological Answer:
- pH Stability : Test degradation kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using HPLC monitoring .
- Prodrug Design : Modify the chromenone carbonyl to an ester prodrug for enhanced oral bioavailability .
- Lyophilization : Stabilize aqueous formulations with 5% trehalose as a cryoprotectant .
Advanced: How to develop enzyme inhibition assays for mechanistic studies?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ kinase assay with Pfmrk kinase (IC₅₀ determination via luminescence) .
- Data Normalization : Express activity as % inhibition relative to controls (e.g., 10 µM staurosporine = 100% inhibition) .
- Ki Calculation : Apply Cheng-Prusoff equation to adjust for substrate competition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
